molecular formula C14H11ClN2 B13784673 5-Chloro-1-methyl-3-phenyl-1H-indazole

5-Chloro-1-methyl-3-phenyl-1H-indazole

Cat. No.: B13784673
M. Wt: 242.70 g/mol
InChI Key: ZPSAQECLBWENQS-UHFFFAOYSA-N
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Description

5-Chloro-1-methyl-3-phenyl-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal applications. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role as a building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-methyl-3-phenyl-1H-indazole can be achieved through several methods. One common approach involves the cyclization of 2-azidobenzaldehydes with amines under catalyst-free and solvent-free conditions . Another method includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation in DMSO under an oxygen atmosphere .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-methyl-3-phenyl-1H-indazole undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen substitution reactions can occur in the presence of nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of reduced indazole derivatives.

    Substitution: Formation of substituted indazole derivatives with various functional groups.

Scientific Research Applications

5-Chloro-1-methyl-3-phenyl-1H-indazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-1-methyl-3-phenyl-1H-indazole involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The compound’s effects on cellular pathways can lead to various biological outcomes, such as apoptosis in cancer cells or reduced inflammation .

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-3-phenyl-1H-indazole: Lacks the chloro substituent, which may affect its biological activity.

    5-Chloro-1H-indazole: Lacks the methyl and phenyl groups, which can influence its chemical properties and reactivity.

    3-Phenyl-1H-indazole: Lacks the chloro and methyl groups, leading to different biological and chemical behaviors.

Uniqueness

5-Chloro-1-methyl-3-phenyl-1H-indazole is unique due to the presence of the chloro, methyl, and phenyl groups, which contribute to its distinct chemical reactivity and biological activity. These substituents can enhance its interactions with molecular targets and improve its pharmacokinetic properties.

Properties

Molecular Formula

C14H11ClN2

Molecular Weight

242.70 g/mol

IUPAC Name

5-chloro-1-methyl-3-phenylindazole

InChI

InChI=1S/C14H11ClN2/c1-17-13-8-7-11(15)9-12(13)14(16-17)10-5-3-2-4-6-10/h2-9H,1H3

InChI Key

ZPSAQECLBWENQS-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3

Origin of Product

United States

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